molecular formula C17H26N4O2 B8523317 Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Cat. No. B8523317
M. Wt: 318.4 g/mol
InChI Key: NKQCIXSPRUQCPK-UHFFFAOYSA-N
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Patent
US06544985B2

Procedure details

The title compound was prepared from [4-cyano-5-(isobutyl-methyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester (Example C29) (1.76 g, 5.05 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as a light brown solid (1.55 g, 96%).
Name
[4-cyano-5-(isobutyl-methyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:25])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH2:16][CH:17]([CH3:19])[CH3:18])[CH3:15])[C:11]([C:20]#[N:21])=[CH:10][C:9]=1[N+:22]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:25])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH2:16][CH:17]([CH3:18])[CH3:19])[CH3:15])[C:11]([C:20]#[N:21])=[CH:10][C:9]=1[NH2:22])([CH3:3])([CH3:4])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
[4-cyano-5-(isobutyl-methyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester
Quantity
1.76 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)CC(C)C)C#N)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)CC(C)C)C#N)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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